molecular formula C17H23N3O4S B4982615 1-[3-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-4-carboxamide

1-[3-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-4-carboxamide

Cat. No.: B4982615
M. Wt: 365.4 g/mol
InChI Key: BVJFAAWMIZNVKX-UHFFFAOYSA-N
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Description

1-[3-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzoyl group, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Future Directions

The future directions for this compound would likely involve further studies to understand its properties, potential applications, and safety profile. Given the importance of piperidine and pyrrolidine structures in medicinal chemistry , this compound could be of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and piperidine rings. The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings . The piperidine ring is often prepared through similar cyclization reactions or by modifying existing piperidine derivatives .

The key step in the synthesis involves the sulfonylation of the pyrrolidine ring, followed by the coupling of the sulfonylated pyrrolidine with a benzoyl chloride derivative. This intermediate is then reacted with piperidine-4-carboxamide under appropriate conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods .

Mechanism of Action

The mechanism of action of 1-[3-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also interact with receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug discovery .

Properties

IUPAC Name

1-(3-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c18-16(21)13-6-10-19(11-7-13)17(22)14-4-3-5-15(12-14)25(23,24)20-8-1-2-9-20/h3-5,12-13H,1-2,6-11H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJFAAWMIZNVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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